Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

Description

BenchChem offers high-quality Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[6-[(2-chloroacetyl)amino]hexyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25ClN2O3/c1-13(2,3)19-12(18)16-9-7-5-4-6-8-15-11(17)10-14/h4-10H2,1-3H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQOZFQGPYEETI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCCCNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate CAS 201282-04-4

An In-Depth Technical Guide to Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate (CAS 201282-04-4): A Key Linker in Targeted Protein Degradation

Executive Summary

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a heterobifunctional chemical linker of significant interest in modern drug discovery, particularly in the field of Targeted Protein Degradation (TPD). Its structure is strategically designed with two distinct reactive ends: a chloroacetamide group, which serves as a stable yet reactive electrophile, and a tert-butyloxycarbonyl (Boc)-protected amine. This configuration makes it an ideal building block for the synthesis of Proteolysis-Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic agents that leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] This guide provides a comprehensive technical overview of this linker, covering its chemical properties, synthesis, and core application in the construction of PROTACs, aimed at researchers and scientists in the field of chemical biology and drug development.

Core Chemical Identity and Properties

The utility of any chemical tool begins with a firm understanding of its fundamental properties. Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is designed for controlled, sequential chemical reactions, a characteristic derived directly from its structure.

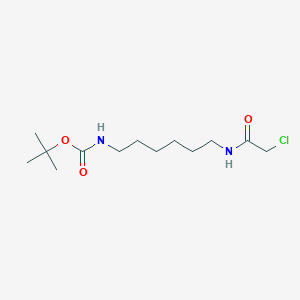

Molecular Structure

The molecule consists of a six-carbon (hexyl) aliphatic chain, which provides spacing and flexibility. One terminus features a chloroacetamide functional group, while the other is capped with a carbamate bearing a Boc protecting group.

Caption: Molecular structure of the title compound.

Physicochemical Data

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and storage.

| Property | Value | Source |

| CAS Number | 201282-04-4 | |

| Molecular Formula | C₁₃H₂₅ClN₂O₃ | |

| Molecular Weight | 292.81 g/mol | |

| Physical Form | Powder | |

| Storage | Room Temperature, under inert atmosphere |

The Role in Targeted Protein Degradation (TPD)

The primary application of this compound is as a linker in the synthesis of PROTACs. Understanding the PROTAC mechanism is crucial to appreciating the linker's function.

Introduction to PROTACs

PROTACs are heterobifunctional molecules designed to bring a target protein (Protein of Interest, or POI) into close proximity with an E3 ubiquitin ligase.[4][5] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome, effectively removing it from the cell.[3][6] This event-driven, catalytic mode of action distinguishes PROTACs from traditional small-molecule inhibitors that rely on continuous occupancy of a target's active site.[7]

The Function of a Linker

The linker is a critical component of a PROTAC, connecting the POI-binding ligand to the E3 ligase-binding ligand. Its length, flexibility, and chemical composition are determining factors in the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase) and, consequently, in the efficiency of protein degradation.[3] Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate provides a flexible hexyl chain, while its functional groups allow for the controlled, directional assembly of the final PROTAC molecule.

Mechanism of Action of a PROTAC

The workflow below illustrates the catalytic cycle of a PROTAC, highlighting how it hijacks the ubiquitin-proteasome system.

Caption: The catalytic cycle of a PROTAC.

Synthesis and Purification

The synthesis of tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a straightforward process rooted in fundamental amide bond formation chemistry.

Synthetic Strategy

The most direct route involves the acylation of a mono-Boc-protected diamine with a chloroacetylating agent. The causality here is clear: using a starting material where one amine is already protected (with a Boc group) ensures that the acylation occurs selectively at the free primary amine, preventing di-acylation and polymerization.

Caption: Synthetic workflow for the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure. Researchers should always perform their own reaction optimization.

-

Preparation: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add tert-butyl (6-aminohexyl)carbamate (1.0 eq.).

-

Dissolution: Dissolve the starting material in a suitable anhydrous solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 - 1.5 eq.), to the solution. Cool the mixture to 0 °C in an ice bath. The base is critical to neutralize the HCl byproduct generated during the acylation, preventing protonation of the starting amine which would render it unreactive.

-

Acylation: Slowly add chloroacetyl chloride (1.0 - 1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Purification Protocol

The crude product can be purified to a high degree using standard laboratory techniques.[8]

-

Method Selection: Silica gel column chromatography is the most effective method for purifying the linker from unreacted starting materials and byproducts.

-

Slurry Preparation: Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of ethyl acetate and hexanes).

-

Column Packing: Pack a chromatography column with the silica gel slurry.

-

Loading: Dissolve the crude product in a minimal amount of the mobile phase or DCM and load it onto the column.

-

Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent via rotary evaporation to yield the purified product.

Application in PROTAC Synthesis: A Workflow Guide

The linker's heterobifunctional nature is exploited in a logical, stepwise assembly of the final PROTAC.

The Logic of Sequential Conjugation

The chloroacetamide and the Boc-protected amine exhibit orthogonal reactivity. The chloroacetamide group readily reacts with nucleophiles (like thiols or amines), while the Boc-protected amine is stable until treated with a strong acid.[9][10] This allows for a two-directional synthesis: one can first attach the chloroacetamide end to a POI ligand, then deprotect the Boc group and attach the resulting amine to an E3 ligase ligand, or vice versa. The former is often preferred to avoid exposing the potentially sensitive E3 ligase ligand to the conditions of the first coupling reaction.

Workflow Diagram: PROTAC Assembly

Caption: Stepwise workflow for PROTAC synthesis.

Step-by-Step Protocol: PROTAC Assembly

Step A: Conjugation to Protein of Interest (POI) Ligand

-

Dissolve the POI ligand (containing a nucleophilic handle like a thiol or amine) and tert-butyl (6-(2-chloroacetamido)hexyl)carbamate (1.0-1.2 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

-

Add a suitable base (e.g., DIPEA) if the nucleophile is an amine salt.

-

Stir the reaction at room temperature until completion, as monitored by LC-MS.

-

Purify the resulting POI-Linker-Boc intermediate, typically by reverse-phase HPLC.

Step B: Boc Deprotection

-

Dissolve the purified intermediate from Step A in anhydrous DCM.

-

Add an excess of trifluoroacetic acid (TFA), typically 20-50% v/v.

-

Stir at room temperature for 1-2 hours. The Boc group is acid-labile and will be cleaved to reveal the primary amine.[9]

-

Remove the solvent and excess TFA under reduced pressure to yield the crude amine salt (POI-Linker-NH₂·TFA).

Step C: Conjugation to E3 Ligase Ligand

-

In a separate flask, activate the carboxylic acid of the E3 ligase ligand (e.g., derivatives of thalidomide for Cereblon or VHL ligands) using a peptide coupling reagent such as HATU, HBTU, or EDC/HOBt in DMF.

-

Add the crude amine salt from Step B along with a base (e.g., DIPEA, 3-4 eq.) to neutralize the TFA salt and facilitate the coupling.

-

Stir the reaction at room temperature until LC-MS indicates the formation of the final PROTAC.

-

Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity required for biological assays.

Handling, Storage, and Safety

Proper handling and storage are paramount for ensuring the integrity of the compound and the safety of laboratory personnel. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for related carbamates and alkyl halides should be followed.[11][12][13]

Material Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Hygiene: Avoid inhalation of dust and direct contact with skin and eyes. Wash hands thoroughly after handling.[13]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[11][13] Storage at room temperature is generally acceptable.

-

Stability: The compound is stable under recommended storage conditions. The chloroacetamide group can be susceptible to hydrolysis over long periods in the presence of moisture.

Safety Profile

The following table summarizes general safety information based on related chemical classes. An official SDS for CAS 201282-04-4 should always be consulted when available.

| Hazard Type | General Guidance | Source |

| Acute Toxicity | May cause skin, eye, and respiratory irritation. Ingestion may be harmful. | [11][14] |

| Inhalation | Avoid breathing dust. May cause respiratory tract irritation. | [11][14] |

| Skin/Eye Contact | May cause irritation upon contact. Rinse thoroughly with water in case of exposure. | [12][13] |

| Incompatibility | Strong oxidizing agents. | [11][13] |

| Decomposition | Hazardous decomposition products may include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl) gas. | [13] |

Conclusion

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a valuable and versatile tool for the modern medicinal chemist. Its well-defined structure, featuring orthogonally reactive functional groups, provides a reliable and logical platform for the assembly of complex bifunctional molecules like PROTACs. By enabling the precise connection of a target-binding element to an E3 ligase ligand, it plays a direct and essential role in the advancement of Targeted Protein Degradation—a therapeutic modality with the potential to address previously "undruggable" targets and revolutionize the treatment of a wide range of diseases.

References

-

HB Chemical. Safety Data Sheet (SDS). (May 20, 2015). [Link]

-

Thermo Fisher Scientific. tert-Butyl carbamate - SAFETY DATA SHEET. (October 28, 2010). [Link]

-

DC Fine Chemicals. Safety Data Sheet - tert-Butyl(N-2-hydroxyethyl)carbamate. [Link]

-

CAS Common Chemistry. 2-(2,4,5-Trichlorophenoxy)ethyl 2,2-dichloropropionate. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

PubChem. tert-butyl N-(6-(2-chloroacetamido)hexyl)carbamate. [Link]

-

Organic Chemistry Portal. tert-Butyl esters. [Link]

-

National Institutes of Health (NIH). Degradation of proteins by PROTACs and other strategies. [Link]

-

Military Medical Science Letters. CARBAMATE INSECTICIDES IN THE CZECH REPUBLIC: HEALTH AND ENVIRONMENTAL IMPACTS. (March 09, 2012). [Link]

-

Recognition and Management of Pesticide Poisonings. N-Methyl Carbamate Insecticides. [Link]

-

PubChem. 3-{2-Chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,2,3,6-tetrahydropyrimidin-1-yl]phenoxy}-2-carboxymethoxypyridine. [Link]

-

National Institutes of Health (NIH). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

-

Springer Link. Key Considerations in Targeted Protein Degradation Drug Discovery and Development. [Link]

-

National Institutes of Health (NIH). Mechanism of action of organophosphorus and carbamate insecticides. [Link]

-

Semantic Scholar. Figure 11 from Mechanism of action of organophosphorus and carbamate insecticides. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (March 26, 2025). [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate - Reviewer Comments. (March 26, 2025). [Link]

-

ResearchGate. (PDF) tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. (March 06, 2025). [Link]

-

National Institutes of Health (NIH). PROTACs– a game-changing technology. [Link]

-

ResearchGate. Chemical approaches to targeted protein degradation through modulation of the ubiquitin–proteasome pathway. (August 10, 2025). [Link]

-

ResearchGate. Mechanism of combining carbamate to acetylcholinesterase at the esteric and anionic site. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

National Institutes of Health (NIH). Applications of Covalent Chemistry in Targeted Protein Degradation. [Link]

-

ResearchGate. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications. (January 22, 2026). [Link]

- Google Patents.

-

The Biochemist. Targeted protein degradation (via PROTACs, molecular glues, conditional degron tags etc.). (December 30, 2025). [Link]

-

PubChem. 3-(3-bromophenyl)-5-[(4-methoxy-3-nitrobenzyl)sulfanyl]-4-(prop-2-en-1-yl). [Link]

-

PubChem. tert-Butyl (2-chloroacetyl)carbamate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Frontiers | Key Considerations in Targeted Protein Degradation Drug Discovery and Development [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. organic-chemistry.org [organic-chemistry.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hbchemical.com.mx [hbchemical.com.mx]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. fishersci.fi [fishersci.fi]

- 14. dcfinechemicals.com [dcfinechemicals.com]

Covalent PROTACs with Chloroacetamide Warheads: A Technical Guide to Design, Synthesis, and Evaluation

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] This guide provides an in-depth technical exploration of a specific and potent class of PROTACs: those incorporating a chloroacetamide warhead for covalent engagement of the target protein. We will delve into the core principles of covalent PROTAC design, the unique advantages conferred by the chloroacetamide moiety, and the critical role of the linker in facilitating the formation of a productive ternary complex. This document will serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the synthesis, biochemical characterization, and cellular evaluation of covalent PROTACs.

Introduction to Covalent PROTAC Technology

Conventional small-molecule inhibitors function through occupancy-driven pharmacology, requiring sustained target binding to elicit a therapeutic effect. PROTACs, however, operate catalytically, with a single molecule capable of inducing the degradation of multiple target protein copies.[2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[3][4] This tripartite assembly forms a ternary complex, bringing the E3 ligase in close proximity to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.[1]

Covalent PROTACs represent a strategic evolution of this technology, combining the advantages of targeted protein degradation with those of covalent inhibition.[5][6] By forming a stable, covalent bond with the POI, these molecules can offer enhanced potency, prolonged duration of action, and the potential to target proteins that have been challenging to address with traditional non-covalent binders.[5][]

The Rationale for Covalent Targeting

The decision to employ a covalent targeting strategy is driven by several key advantages:

-

Increased Potency and Duration of Action: Covalent binding can lead to irreversible inhibition of the target, decoupling the pharmacodynamic effect from the pharmacokinetic profile of the compound.[5]

-

Targeting Challenging Proteins: For proteins lacking deep binding pockets or those with shallow surfaces, covalent inhibitors can achieve high affinity and selectivity by targeting a reactive nucleophilic residue, such as cysteine.[8]

-

Overcoming Resistance: In cases where mutations in the target protein confer resistance to non-covalent inhibitors, a covalent approach can often overcome this by targeting a conserved residue outside the mutated site.[9]

The Chloroacetamide Warhead: A Versatile Tool for Cysteine Targeting

The chloroacetamide group is a well-established electrophilic warhead that reacts specifically with the thiol group of cysteine residues via an SN2 mechanism.[10] Its reactivity can be tuned through modifications to its chemical environment, allowing for a balance between target engagement and off-target reactivity.[11] The relatively small size and synthetic tractability of the chloroacetamide moiety make it an attractive choice for incorporation into PROTAC design.[12]

Designing Covalent PROTACs with a Chloroacetamide Warhead

The design of a successful covalent PROTAC is a multifactorial process that requires careful consideration of the POI ligand, the E3 ligase ligand, and the connecting linker.

Selection of the Protein of Interest (POI) Ligand and Covalent Targeting Site

The starting point for designing a covalent PROTAC is the identification of a suitable ligand for the POI that can be modified to include a chloroacetamide warhead. Ideally, the target protein will have a non-catalytic cysteine residue accessible to the ligand. Fragment-based screening of chloroacetamide libraries can be a powerful method for identifying new covalent binders.[13]

Choosing the E3 Ligase and its Ligand

While over 600 E3 ligases are encoded in the human genome, only a handful have been extensively utilized for PROTAC development.[3][4] The most common are Cereblon (CRBN) and von Hippel-Lindau (VHL).[14][15] The choice of E3 ligase can influence the degradation efficiency and tissue selectivity of the PROTAC.[4] A variety of well-characterized ligands for these E3 ligases are commercially available or can be synthesized.[14]

The Critical Role of the Linker

The linker is not merely a passive connector but plays a crucial role in the formation of a stable and productive ternary complex.[9] The length, composition, and attachment points of the linker must be empirically optimized for each POI-E3 ligase pair.[16]

Key considerations for linker design include:

-

Length and Flexibility: The linker must be long enough to span the distance between the POI and the E3 ligase without inducing steric clash, yet rigid enough to favor a productive orientation.

-

Solubility: The physicochemical properties of the linker can significantly impact the overall solubility and cell permeability of the PROTAC. The inclusion of polar groups, such as polyethylene glycol (PEG) chains, can enhance solubility.

-

Attachment Points: The exit vector for the linker from both the POI ligand and the E3 ligase ligand is critical for achieving a favorable ternary complex geometry.

Synthesis of a Chloroacetamide-Containing PROTAC

The synthesis of a covalent PROTAC typically involves a modular approach, with the separate synthesis of the POI ligand-linker and E3 ligase ligand-linker fragments, followed by a final coupling step.

General Synthetic Strategy

A common strategy involves the use of a bifunctional linker containing a chloroacetamide group at one end and a functional group for coupling (e.g., a Boc-protected amine) at the other.[12]

Experimental Protocols for Evaluation

A rigorous and multi-faceted validation process is essential to confirm the on-target degradation and assess the specificity of a covalent PROTAC.[1]

Biochemical Assays

Biochemical assays are crucial for confirming target engagement and ternary complex formation in a cell-free system.[17]

Table 1: Comparison of Key Biochemical Assays

| Assay | Principle | Measures | Throughput | Key Considerations |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescently labeled probes upon binding. | Binary and ternary binding affinities.[18] | High | Requires fluorescently labeled components. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index at a sensor surface upon molecular binding. | Binding kinetics (kon, koff) and affinity (KD).[18] | Medium | Requires immobilization of one binding partner. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | Binding affinity (KD), stoichiometry (n), and enthalpy (ΔH). | Low | Requires relatively large amounts of protein. |

| In Vitro Ubiquitination Assay | Reconstitutes the ubiquitination cascade in vitro to directly measure POI ubiquitination. | PROTAC-mediated ubiquitination of the POI.[19] | Medium | Requires purified E1, E2, E3, ubiquitin, and ATP. |

Cell-Based Assays

Cell-based assays are essential for validating PROTAC-mediated protein degradation in a physiological context.[1]

Table 2: Orthogonal Cell-Based Validation Methods

| Assay | Principle | Measures | Throughput | Key Considerations |

| Western Blotting | Antibody-based detection of protein levels in cell lysates. | Target protein degradation. | Low | Semi-quantitative, relies on antibody quality. |

| HiBiT Assay | Luminescence-based assay measuring the abundance of a tagged protein. | Quantitative protein degradation. | High | Requires genetic modification of cells. |

| Mass Spectrometry-Based Proteomics | Global and unbiased quantification of protein abundance. | On-target and off-target degradation.[20][21] | Low | Provides comprehensive proteome-wide data. |

| Cellular Thermal Shift Assay (CETSA) | Measures changes in protein thermal stability upon ligand binding. | Target engagement in cells.[22] | Medium | Indirect measure of degradation. |

Experimental Workflow: Validating a Covalent PROTAC

Challenges and Future Directions

Despite the immense promise of covalent PROTACs, several challenges remain. The inherent reactivity of the chloroacetamide warhead necessitates careful optimization to minimize off-target effects.[23] Furthermore, the large size and complex structure of PROTACs can lead to poor pharmacokinetic properties, such as low cell permeability and metabolic instability.[24][25]

Future research will likely focus on:

-

Discovery of Novel E3 Ligase Ligands: Expanding the repertoire of available E3 ligase ligands will enable greater tissue specificity and provide alternative degradation pathways.[26]

-

Development of Reversible Covalent PROTACs: These molecules combine the benefits of covalent bond formation with the ability to dissociate, potentially restoring the catalytic nature of the PROTAC and reducing off-target toxicity.[27]

-

Improved Predictive Models: The development of computational tools to predict ternary complex formation and degradation efficiency will accelerate the rational design of new PROTACs.[28]

Conclusion

Covalent PROTACs featuring a chloroacetamide warhead represent a powerful and versatile strategy for targeted protein degradation. By combining the strengths of covalent inhibition and the catalytic mechanism of PROTACs, these molecules offer the potential to address a wide range of challenging drug targets. The successful development of these novel therapeutics requires a deep understanding of their design principles and a rigorous, multi-faceted approach to their experimental validation. This guide provides a foundational framework to empower researchers in this exciting and rapidly evolving field.

References

- Burslem, G. M., & Crews, C. M. (2020). Proteolysis-Targeting Chimeras (PROTACs) as Therapeutic Agents. Cell, 181(1), 102-114.

- Schneekloth, A. R., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 693027.

- Pettersson, M., & Crews, C. M. (2019). PROteolysis TArgeting Chimeras (PROTACs) — Past, present and future. Drug Discovery Today: Technologies, 31, 15-27.

-

Precise PEG. (n.d.). E3 Ligase Ligands in PROTAC. Retrieved from [Link]

-

Frontiers. (2021). Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy. Retrieved from [Link]

- Grimster, N. P. (2021). Covalent PROTACs: the best of both worlds? RSC Medicinal Chemistry, 12(9), 1452-1458.

- Zhang, T., et al. (2020). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. Pharmacology & Therapeutics, 216, 107693.

-

MarinBio. (n.d.). PROTACs: Future Trends and Innovative Drug Development. Retrieved from [Link]

-

RSC Publishing. (2021). Covalent PROTACs: the best of both worlds? Retrieved from [Link]

-

Panome Bio. (2025). How Discovery Proteomics Informs PROTAC Mechanisms. Retrieved from [Link]

- Shannon, D. A., et al. (2018). The proteome-wide potential for reversible covalency at cysteine.

- ACS Publications. (2022). Targeted Protein Degradation: Advances, Challenges, and Prospects for Computational Methods.

-

ScienceOpen. (2024). Application of PROTACs in target identification and validation. Retrieved from [Link]

-

PubMed. (2022). Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead. Retrieved from [Link]

-

Reaction Biology. (n.d.). Protein Degradation Assays - PROTAC Screening. Retrieved from [Link]

-

Taylor & Francis Online. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Retrieved from [Link]

-

RSC Publishing. (2016). Chemical proteomics approaches for identifying the cellular targets of natural products. Retrieved from [Link]

-

ResearchGate. (n.d.). Monitoring PROTAC interactions in biochemical assays using Lumit immunoassays. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Retrieved from [Link]

- ACS Publications. (2023). Cellular Exposure to Chloroacetanilide Herbicides Induces Distinct Protein Destabilization Profiles. ACS Chemical Biology, 18(8), 1735-1744.

-

ResearchGate. (n.d.). Engagement of the warhead by the active site cysteine. Retrieved from [Link]

-

Mtoz Biolabs. (n.d.). PROTAC Drug Off-Target Protein Assessment Service. Retrieved from [Link]

- ACS Publications. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3447-3453.

- ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins.

-

National Center for Biotechnology Information. (2021). Chemoproteomics-Enabled Discovery of Covalent RNF114-Based Degraders that Mimic Natural Product Function. Retrieved from [Link]

-

Proteome Sciences. (n.d.). Protein Degrader/PROTAC assays. Retrieved from [Link]

- SpringerLink. (2020). Current strategies for the design of PROTAC linkers: a critical review.

-

RSC Publishing. (2021). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]

-

Scribd. (n.d.). Cysteine-Targeting Covalent Warheads. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Applications of Covalent Chemistry in Targeted Protein Degradation. Retrieved from [Link]

- ScienceDirect. (2018). A road map for prioritizing warheads for cysteine targeting covalent inhibitors. European Journal of Medicinal Chemistry, 161, 149-162.

-

National Center for Biotechnology Information. (2021). A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs. Retrieved from [Link]

-

Novalix. (2026). New Application Note: Unraveling PROTAC Mechanisms Through Biophysical Profiling. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. Retrieved from [Link]

-

DiVA portal. (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs) for the degradation of NU. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 5. Covalent PROTACs: the best of both worlds? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Covalent PROTACs: the best of both worlds? - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. PROTACs to Address the Challenges Facing Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]

- 10. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Covalent inhibitors of bacterial peptidoglycan biosynthesis enzyme MurA with chloroacetamide warhead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. tandfonline.com [tandfonline.com]

- 19. lifesensors.com [lifesensors.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. panomebio.com [panomebio.com]

- 22. scienceopen.com [scienceopen.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 27. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 28. pubs.acs.org [pubs.acs.org]

Structure and properties of Boc-protected alkyl chloroacetamide linkers

Initiating Search Strategy

I've initiated a series of Google searches, prioritizing information on Boc-protected alkyl chloroacetamide linkers. My focus is the specifics of their structure, properties, synthesis methods, and diverse applications, particularly in bioconjugation strategies. This preliminary phase aims to build a robust foundation of knowledge for further analysis.

Analyzing Search Results

I'm now analyzing the search results, zeroing in on key concepts like the Boc group's role and chloroacetamide's reactivity. The alkyl chain's impact and common synthetic routes are also under scrutiny. I'm actively seeking experimental data and tried-and-true protocols to reinforce my developing framework. I'm also planning a structured technical guide and an initial visual using Graphviz.

Expanding Search Scope

I'm expanding my Google search to encompass applications in medicinal chemistry and drug delivery, in addition to bioconjugation. I will analyze results for the Boc group, chloroacetamide reactivity, alkyl chain length, and synthetic routes. I'm actively pursuing experimental data and established protocols. Following this, I'm working to devise a logical structure, starting with an introduction to the linker's components, then its physicochemical properties, and concluding with applications and methodologies. I will also make a general structure visual. I'll synthesize the information cohesively, and I will simultaneously integrate in-text citations. I'm also creating tables for quantitative data and methodologies. Then, I'll design diagrams and prepare a references section. Finally, I will review all the steps to finalize the guide.

Chemical suppliers for Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

An In-Depth Technical Guide to Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate: Sourcing, Synthesis, and Application in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a bifunctional molecule that serves as a linker in the synthesis of PROTACs. PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This is achieved through a molecule composed of three key parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

The subject of this guide, Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate, features a chloroacetamide group, a common "warhead" for covalent inhibitors that target non-catalytic cysteines. It also possesses a Boc-protected amine, which, after deprotection, allows for its conjugation to the E3 ligase ligand, thus forming the complete PROTAC molecule.

Sourcing and Procurement of Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

Identifying a reliable supplier is paramount for ensuring the quality and reproducibility of your research. The following table provides a list of established vendors for this compound. When selecting a supplier, consider factors such as purity, availability, and the quality of their documentation, including Certificates of Analysis (CoA).

| Supplier | Purity | Storage Conditions | Additional Notes |

| MedChemExpress | >98% | -20°C, sealed, away from moisture | PROTAC linker belonging to the Alkyl & Ether class. |

| Cayman Chemical | Not specified | -20°C | Synthetic intermediate useful for pharmaceutical synthesis. |

| AOBIOUS | >98% | Store at -20°C | Soluble in DMSO. |

| Chemieliva | 98%+ | Store at -20°C | White to off-white solid. |

| Thermo Scientific | 97% | Not specified | For research use only. |

| Biosynth | Not specified | Not specified | Building block. |

It is crucial to note that this compound is intended for research use only and not for diagnostic procedures.

Synthesis of Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate

While commercially available, understanding the synthesis of this linker can be beneficial for custom modifications or large-scale production. The synthesis is a two-step process starting from the readily available 1,6-diaminohexane.

Step 1: Monoprotection of 1,6-Diaminohexane

The first step involves the monoprotection of 1,6-diaminohexane with di-tert-butyl dicarbonate (Boc₂O) to yield tert-butyl (6-aminohexyl)carbamate. This reaction is typically carried out in the presence of a base like sodium hydroxide or triethylamine in a suitable solvent such as dichloromethane or tetrahydrofuran. The key to this step is controlling the stoichiometry to favor the formation of the mono-Boc protected product over the di-Boc protected byproduct.

Step 2: Acylation of the Free Amine

The resulting tert-butyl (6-aminohexyl)carbamate is then acylated with chloroacetyl chloride in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, in an aprotic solvent like dichloromethane. This reaction yields the final product, Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate.

Caption: Synthetic workflow for Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate.

Application in PROTAC Synthesis

The modular nature of PROTACs allows for a systematic approach to their synthesis. Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate serves as a key building block in this process.

Deprotection and Ligation

The Boc-protecting group on the carbamate is first removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the free amine. This amine is then available for coupling to the carboxylic acid of an E3 ligase ligand, often using standard peptide coupling reagents such as HATU or HBTU.

The Role of the Chloroacetamide "Warhead"

The chloroacetamide moiety acts as a reactive handle, or "warhead," that can form a covalent bond with a cysteine residue on the target protein. This covalent interaction provides a durable and irreversible binding, which can be advantageous for achieving potent and sustained protein degradation.

Caption: Assembly of a PROTAC using the linker intermediate.

Quality Control and Analysis

Ensuring the purity and identity of Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is critical for the successful synthesis of a PROTAC. A suite of analytical techniques should be employed for its characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound.

These analytical methods are also crucial for the quality control of the final PROTAC molecule.

Conclusion

Tert-butyl (6-(2-chloroacetamido)hexyl)carbamate is a valuable and versatile building block in the rapidly advancing field of targeted protein degradation. A thorough understanding of its sourcing, synthesis, and application is essential for researchers and drug development professionals seeking to design and create novel PROTAC-based therapeutics. The information presented in this guide provides a solid foundation for working with this important chemical intermediate.

References

-

ChemSrc. tert-Butyl (6-(2-chloroacetamido)hexyl)carbamate | 1391993-94-7. [Link]

-

Chemieliva. Synthesis of tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate. [Link]

-

Alibaba. tert-Butyl (6-(2-chloroacetamido)hexyl)carbamate. [Link]

- Anonymous. tert-Butyl (6-(2-chloroacetamido)hexyl)carbamate | CAS 1391993-94-7. [https.com/product/tert-butyl-6-2-chloroacetamido

Uses of 2-chloroacetamido-hexyl-carbamate in targeted protein degradation

Whitepaper: Engineering Covalent PROTACs: The Role of 2-Chloroacetamido-Hexyl-Carbamate in Targeted Protein Degradation

Executive Summary

The advent of Targeted Protein Degradation (TPD) has revolutionized drug discovery by enabling the catalytic destruction of previously "undruggable" proteins. However, traditional non-covalent Proteolysis Targeting Chimeras (PROTACs) often suffer from poor pharmacokinetic profiles due to high molecular weights and the requirement for sustained ternary complex stability. Covalent PROTACs bridge this gap by forming an irreversible bond with either the Protein of Interest (POI) or the E3 ligase, decoupling degradation efficiency from transient binding kinetics[1].

This technical guide provides an in-depth analysis of 2-chloroacetamido-hexyl-carbamate (and its derivatives, such as the tert-butyl or benzyl protected variants), a premier bifunctional building block used to engineer cysteine-directed covalent PROTACs. We detail the mechanistic causality behind its structural design, provide self-validating synthetic protocols, and outline its application in expanding the druggable proteome.

Molecular Architecture & Mechanistic Rationale

The efficacy of a covalent PROTAC is dictated by the precise tuning of its warhead reactivity, linker flexibility, and synthetic modularity. The 2-chloroacetamido-hexyl-carbamate molecule is engineered to optimize all three parameters:

-

The Warhead (2-Chloroacetamide): Unlike acrylamides, which rely on Michael addition and can exhibit reversible binding depending on the microenvironment, the 2-chloroacetamide moiety undergoes a classic

nucleophilic substitution with the thiolate of a reactive cysteine[2]. This provides a balanced electrophilic profile—stable in aqueous physiological conditions, yet highly reactive when driven into close proximity by the target-binding ligand. This proximity-driven reactivity minimizes off-target toxicity and promiscuous proteome labeling[3]. -

The Linker (Hexyl Chain): The 6-carbon alkyl chain provides a highly flexible, unbranched spacer that minimizes steric clashes during the formation of the ternary complex. Spanning approximately 8–9 Å, the hexyl chain bridges the gap between the E3 ligase and the POI without introducing the excessive entropic penalties or hydration shells associated with longer PEG chains. Furthermore, the lipophilic nature of the alkyl chain can enhance the overall cell permeability of the PROTAC[3].

-

The Coupling Handle (Carbamate): The terminal primary amine is protected as a carbamate (typically Boc or Cbz). This orthogonal protection is crucial for modular synthesis, allowing the building block to remain inert during initial synthetic routing and enabling late-stage functionalization via amide coupling to a carboxylic acid on the POI or E3 ligand.

Ternary complex formation driven by a covalent PROTAC leading to ubiquitination.

Quantitative Profiling of Covalent Warheads

Selecting the correct warhead is a delicate balance between intrinsic reactivity (measured by glutathione half-life, GSH

| Warhead Type | Reaction Mechanism | Intrinsic Reactivity (GSH | Reversibility | Typical TPD Application |

| Acrylamide | Michael Addition | Moderate to Slow | Sometimes Reversible | Kinase degradation (e.g., BTK, KRAS G12C) |

| 2-Chloroacetamide | Moderate | Irreversible | Cysteine-directed E3 recruitment / POI targeting | |

| Alkyne / Propiolamide | Michael Addition | Fast | Irreversible | Highly reactive profiling probes |

| Sulfonyl Fluoride | SuFEx | Slow (Context-dependent) | Irreversible | Tyrosine/Lysine/Histidine targeting |

Synthetic Workflow & Protocol Integration

To ensure trustworthiness and reproducibility, the integration of tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate into a PROTAC must follow a self-validating synthetic loop. The following protocol describes the generation of a POI-targeting covalent PROTAC.

Step 1: Carbamate Deprotection

-

Causality: The Boc group must be removed to expose the primary amine for subsequent coupling, without degrading the electrophilic 2-chloroacetamide warhead.

-

Protocol: Dissolve the building block in a 4:1 mixture of Dichloromethane (DCM) and Trifluoroacetic acid (TFA). Stir at room temperature for 1 hour.

-

Self-Validation: Analyze the reaction mixture via LC-MS. The step is validated when the starting material peak disappears and a new peak corresponding to

emerges. Evaporate the solvent and co-evaporate with toluene to remove residual TFA.

Step 2: Amide Coupling to Target Ligand

-

Causality: A highly efficient coupling reagent is required to form the amide bond between the newly freed amine and the carboxylic acid of the POI ligand, minimizing side reactions with the chloride leaving group.

-

Protocol: Combine the POI ligand (1.0 eq), the deprotected hexyl-chloroacetamide amine (1.2 eq), and HATU (1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise. Stir for 2 hours at room temperature.

-

Self-Validation: Monitor via HPLC. The emergence of a higher molecular weight product peak with the correct mass

confirms successful conjugation. Purify via preparative HPLC.

Synthetic workflow for integrating 2-chloroacetamido-hexyl-carbamate into PROTACs.

Applications in Covalent TPD

The 2-chloroacetamido-hexyl-carbamate motif is highly versatile and can be oriented in two distinct directions within the TPD landscape:

A. Targeting the Protein of Interest (Binder-First Approach) For proteins lacking deep, hydrophobic pockets (often deemed "undruggable"), covalent FBDD (Fragment-Based Drug Discovery) can identify shallow pockets adjacent to reactive cysteines[2]. By attaching the E3 ligase ligand (e.g., Thalidomide or VHL ligand) to the carbamate end, the 2-chloroacetamide warhead covalently anchors to the POI, forcing the recruitment of the E3 ligase and driving degradation[1].

B. Recruiting Novel E3 Ligases The human genome encodes over 600 E3 ligases, yet only a fraction (CRBN, VHL, MDM2, cIAP) are routinely hijacked for TPD[4]. Covalent ligand screening has uncovered that 2-chloroacetamide derivatives can selectively target zinc-coordinating cysteines on novel E3 ligases. For instance, chemoproteomic platforms have identified chloroacetamide-based recruiters that covalently bind to cysteines (C132 and C135) in the RING domain of the E3 ligase RNF4 [5]. By coupling a POI ligand (e.g., JQ1 for BRD4) to the carbamate handle of a chloroacetamide recruiter, researchers have successfully engineered RNF4-dependent PROTACs[4].

Experimental Validation Protocols

To prove the efficacy of a PROTAC utilizing the 2-chloroacetamido-hexyl-carbamate linker, researchers must validate both covalent engagement and downstream degradation.

Protocol 1: Intact Protein Mass Spectrometry (Target Engagement)

-

Causality: To confirm that the

reaction has occurred on the target cysteine, intact mass shifts must be observed. -

Method: Incubate recombinant POI (10 µM) with the synthesized covalent PROTAC (50 µM) in HEPES buffer (pH 7.4) for 2 hours at 37°C.

-

Validation: Analyze via LC-TOF-MS. A mass shift corresponding to the molecular weight of the PROTAC minus 36.5 Da (loss of HCl) confirms covalent adduct formation.

Protocol 2: Cellular Degradation Assay (Cycloheximide Chase)

-

Causality: To decouple true targeted degradation from simple translational inhibition or protein down-regulation, a steady-state system using cycloheximide (CHX) is required[6].

-

Method: Treat target cells (e.g., HEK293) with 50 µg/mL CHX to halt de novo protein synthesis. Simultaneously treat with varying concentrations of the PROTAC (10 nM - 1 µM). Lyse cells at 0, 4, 8, and 24 hours.

-

Validation: Perform Western blotting against the POI. A time- and concentration-dependent decrease in the POI band, which is rescued by pre-treatment with the proteasome inhibitor Bortezomib or the neddylation inhibitor MLN-4924, confirms proteasome-dependent targeted degradation[7].

References

1. tert-butyl N-[6-(2-chloroacetamido)hexyl]carbamate - Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrL9kkaOzUXWWwAHHew1WgV0pgQH5L8YeoWuUJ0hojHzR87l6btVft3szPD4umDoEmsg5YDOHjOsHaGKdPEccYzR2pJwE7CuNo8Qb0Vd06wxcXFPr6SpYpjyXNG9jPeBU6OIFq3IipZM4Y6QapIMJERBieTZvGSwg2Zw==] 2.[2] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_Ja8UR3PNa_aDWwIZPMo8hwWJ-opvu1Hk66qv8E-QCjbbIX_hLG0KpV_wt19mYddCmXsmAmYxlgGwqAuDwgrkS85QYeoCzXjr_gZAYn9OKxEvpi0Ggu7Vy58ZmcA-8jfqjI4q] 3.[6] A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcDLLDCFYNzBINfAP_irUaiqHuphEm0rW4mY64cMuy-74biPIDazbXIuY5MjYpgzYj3_V8srt0TpZKERymhZYedjIeK9C1rlAvKQGrabX_MUH5CsIBV9V90E_FW_9rQ965wd9CKmktyM4LfObq] 4.[5] Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZNbeq0lWxBspc_MrOM5_r2OlMapBnTOKDX54mijVCJEGiOCLvKxUWOGc7zeJ2965HOTyN9aVG7T6dUPaxhnU2DgG4lSM4r2Fa9SjXI5wb99e-6EAztCdZ0ifzBvbtX-pOPLA=] 5.[4] Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpwj5rZqgmyp-RALjQHtp5JGuurWY_aa_7jfcPdvd7fkuTjKbPUWnXZh00iOUvQQ-V4GIgTOEce4r6chS74WuSnTVncQxYhfzHuQXx4STExBR-cGI96lp8f5HUfkC8qm5dA4GXDR7UFSc9DlDo] 6.[3] Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYwXPrCoXCt76M_i8bBv2Qsif6bjlA6lATk_Mw3c6SBEtH8qqW2HiVqPYFTaczPvUe9OWFnU6uvgyLC-zDm2PfJu0pzq4FhYOOKSoxJOqLHz9v_tPL6MENIbKGyY4_A4SCQ_4=] 7.[7] Developing potent and selective TBK1 molecular glue degraders for cancer immunotherapy - bioRxiv.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0E2N41XHjvX4eUryZ5pKJuSfSfXfO_UcKzp_ktJvtLYNFO-1MdDIhDtVQLtGVF9RlwdK-UkPsy4WQtTtVRjAAkQ9yfOq9WtLxAYCjKmHBwLU-1Qyt-TqUhtJzXdFg4weFDGgDzoJv-Q4oTX7KiiA78T8mdqeMxBhVNN6M3eSeuw==] 8.[1] A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtJpE4viH2ARRLaA9T6cfVJBQ4gwdmVIzdYrzXM5T97wpfqzcV5pV7_t_D0vWrHgqL1iOykfqZuXJBH8BI7HgSPb_4Pof9K6ktezb5oH_btff5IO4PBLo-rc9vZo3UqfGjZNHbiQd08IQJqIw=]

Sources

- 1. A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Covalent Ligand Screening Uncovers a RNF4 E3 Ligase Recruiter for Targeted Protein Degradation Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Gold-PROTAC Degrades the Oncogenic Tyrosine Kinase MERTK: Insights into the Degradome from a Steady-State System - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

Cysteine-Reactive Alkyl Linkers: A Technical Guide for Drug Discovery

Executive Summary: The Shift to Stable Alkylation

In the realm of targeted protein degradation, antibody-drug conjugates (ADCs), and targeted covalent inhibitors (TCIs), the stability of the linker-protein interface is the rate-limiting step for therapeutic index. While maleimides have historically dominated cysteine bioconjugation due to rapid kinetics, their susceptibility to retro-Michael addition and exchange with serum albumin has necessitated a shift toward more stable chemistries.

This guide focuses on Cysteine-Reactive Alkyl Linkers —specifically distinguishing between Alkylating Agents (S_N2) and Michael Acceptors —providing a decision framework for medicinal chemists to balance reactivity, selectivity, and in vivo stability.

Mechanistic Foundations: S_N2 vs. Michael Addition

The choice of linker dictates the fate of the drug in vivo. Understanding the underlying physical organic chemistry is non-negotiable for rational design.

Nucleophilic Substitution (S_N2)

Reagents:

Michael Addition

Reagents: Maleimides, Acrylamides, Vinyl Sulfones.

Mechanism: 1,4-addition of the thiolate to an

Mechanistic Visualization

The following diagram contrasts the kinetic and thermodynamic profiles of these two dominant pathways.

Caption: Comparative reaction pathways. S_N2 alkylation yields a stable thioether, whereas Michael addition products remain susceptible to retro-reaction and serum exchange.

Strategic Selection: Reactivity vs. Stability Matrix

The following table synthesizes experimental data to guide linker selection based on the specific drug modality.

| Parameter | Maleimides (Michael) | Acrylamides (Michael) | |

| Reaction Type | Irreversible Alkylation | Reversible Addition | Irreversible/Reversible (Tunable) |

| Kinetics ( | Slow ( | Fast ( | Tunable (Low to High) |

| Plasma Stability | High (Permanent bond) | Low (Retro-Michael risk) | High (Once reacted) |

| Selectivity (Cys:Lys) | Moderate (pH dependent) | High (at pH 6.5-7.5) | High (Structure dependent) |

| Primary Application | Stable ADCs, ABPP Probes | Rapid Bioconjugation | Covalent Inhibitors (TCIs) |

| Leaving Group Effect | I > Br > Cl (Reactivity order) | N/A | N/A |

Critical Design Insight: The "Goldilocks" Zone

For Covalent Inhibitors , acrylamides are preferred because their reactivity can be tuned by steric hindrance (e.g., adding a methyl group to the double bond) to target non-catalytic cysteines without reacting with glutathione. For ADCs , where long-term circulation stability is paramount, Bromoacetamides are increasingly favored over maleimides to prevent "linker fallout" and systemic toxicity.

Experimental Protocols

Protocol A: Site-Specific ADC Conjugation with Bromoacetamide Linkers

Objective: Conjugate a payload to an engineered cysteine (e.g., Thiomab) with maximum stability.

Reagents:

-

Antibody (reduced, TCEP-treated)[1]

-

Bromoacetamide-Linker-Payload (10 mM in DMSO)

-

Conjugation Buffer: 50 mM Borate, pH 8.0, 1 mM EDTA (Crucial: Borate buffers at pH 8.0 favor the thiolate while minimizing lysine protonation compared to Carbonate).

Workflow:

-

Reduction: Treat antibody with 2.5 eq TCEP for 2h at 37°C to reduce interchain disulfides or uncap engineered cysteines.

-

Buffer Exchange: Rapidly exchange into Conjugation Buffer using Zeba spin columns (prevents TCEP from reacting with the haloacetamide).

-

Conjugation: Add 5-8 equivalents of Bromoacetamide-Linker.

-

Note: Higher equivalents are needed compared to maleimides due to slower

kinetics.

-

-

Incubation: Incubate at 37°C for 4-16 hours.

-

Validation: Monitor reaction progress via hydrophobic interaction chromatography (HIC) or LC-MS.

-

-

Quenching: Add 20 eq N-acetylcysteine to scavenge unreacted linker.

-

Purification: Tangential flow filtration (TFF) or SEC.

Protocol B: Gel-Based Reactivity Screening (Gel-Shift)

Objective: Assess the covalent binding efficiency of a library of alkyl linkers against a target protein.

Workflow:

-

Incubate recombinant target protein (1

M) with linker candidates (10 -

Add denaturing loading buffer (SDS + reducing agent). Note: If the bond is reversible (Michael acceptor), boiling may reverse the modification. For maleimides, avoid boiling or keep pH low.

-

Run SDS-PAGE.

-

Readout:

-

Direct Shift: If the linker is large (>2 kDa), look for a molecular weight shift.

-

Competition Assay: If linker is small, pre-incubate with linker, then chase with a fluorescent cysteine-reactive probe (e.g., Iodoacetamide-Rhodamine). Loss of fluorescence indicates successful blocking (covalent engagement).

-

Workflow Visualization: Covalent Drug Discovery Pipeline

This diagram outlines the logical flow from identifying a reactive cysteine to validating a lead candidate.

Caption: Iterative workflow for developing cysteine-targeted covalent therapeutics, emphasizing the feedback loop from selectivity profiling.

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Conjugation Yield (Haloacetamide) | pH too low (Cys protonated) | Increase pH to 8.0-8.5. Ensure buffer is not amine-based (Tris can react slowly; use Borate/Phosphate). |

| Precipitation | Linker hydrophobicity | Add 10-20% propylene glycol or DMA. Use PEGylated linkers to improve solubility. |

| Off-Target Labeling (Lysine) | pH too high | Lower pH to 7.5. Switch to a less reactive leaving group (Cl instead of I) to increase specificity for thiolate. |

| Linker Instability (Maleimide) | Retro-Michael Addition | Switch to Hydrolyzed Maleimides or Bromoacetamides . Store ADCs at 4°C, avoiding plasma exposure during storage. |

References

-

Singh, J., et al. (2011). "The resurgence of covalent drugs." Nature Reviews Drug Discovery, 10, 307–317. Link

-

Alley, S. C., et al. (2008).[] "Contribution of Linker Stability to the Activities of Anticancer Immunoconjugates." Bioconjugate Chemistry, 19(3), 759–765. (Demonstrates Bromoacetamide stability superiority).[] Link

-

Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724. Link

-

Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795. (Foundational text on ABPP and Iodoacetamide probes). Link

-

Lyon, R. P., et al. (2014). "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates." Nature Biotechnology, 32, 1059–1062. Link

-

Bernardim, B., et al. (2016). "Stoichiometric and irreversible cysteine-selective protein modification using carbonylacrylic reagents." Nature Communications, 7, 13128. Link

Sources

Introduction to covalent tethering using chloroacetamide linkers

The Chloroacetamide Advantage: A Technical Guide to Covalent Tethering in Fragment-Based Drug Discovery

Executive Summary

As covalent therapeutics continue to gain regulatory approval, Fragment-Based Drug Discovery (FBDD) has evolved to incorporate electrophilic warheads directly into screening libraries. As a Senior Application Scientist, I approach covalent FBDD as a kinetic and thermodynamic balancing act. Fragments inherently possess low non-covalent binding affinity. Relying on weakly reactive warheads often leads to false negatives, as the fragment does not reside in the binding pocket long enough to react. Chloroacetamide linkers solve this by offering a finely tunable, moderately high intrinsic reactivity that captures transient binding events. This whitepaper explores the mechanistic rationale, comparative profiling, and self-validating experimental workflows for utilizing chloroacetamide linkers in covalent tethering.

The Mechanistic Rationale for Chloroacetamides

Historically, covalent tethering relied on reversible disulfide exchange to identify cryptic pockets, a technique famously used to drug the KRAS-G12C mutation[1]. However, modern screening has shifted toward irreversible electrophiles to streamline the transition from hit to lead[2].

When selecting an electrophile, medicinal chemists typically choose between Michael acceptors (e.g., acrylamides) and SN2 alkylators (e.g., chloroacetamides). Acrylamides are highly represented in approved drugs because of their low intrinsic reactivity and high kinetic selectivity[3]. However, in the context of fragment screening, acrylamides are often too unreactive. Because fragments (MW < 300 Da) have weak initial binding affinities, an acrylamide warhead may fail to react before the fragment dissociates[4].

Chloroacetamides bridge this gap. They undergo irreversible SN2 displacement by nucleophilic cysteine thiols. Proteomic studies demonstrate that chloroacetamides are generally more reactive than acrylamides, allowing them to efficiently "tether" low-affinity fragments to the target protein[3]. Crucially, their reactivity can be rationally tuned: for instance, N-methylated (secondary) chloroacetamides are significantly more reactive than primary chloroacetamides due to electronic and conformational effects, providing a dial to optimize the hit rate[2].

Logical relationship between electrophile class, reactivity, and selectivity in tethering.

Comparative Warhead Profiling

Understanding the quantitative reactivity of these warheads is critical for library design. Highly reactive warheads like chloromethyl ketones are excellent for phenotypic antibiotic screening but are rapidly consumed by intracellular glutathione, limiting their systemic use in mammals[5]. Chloroacetamides offer the ideal middle ground for biochemical screening.

Table 1: Quantitative Profiling of Cysteine-Reactive Warheads

| Warhead Class | Reaction Mechanism | Intrinsic Reactivity ( | Primary Target Residue | Typical Application Stage |

| Acrylamide | Michael Addition | Low (~ | Cysteine | Late-stage Lead / Approved Drug |

| Chloroacetamide | SN2 Alkylation | Moderate (~ | Cysteine | Fragment Screening / Tool Probes |

| Chloromethyl Ketone | SN2 Alkylation | High (~ | Cys / His | Phenotypic Screens / Antibiotics |

| Disulfide | Thiol Exchange | Variable (Reversible) | Cysteine | Early Reversible Tethering |

Data synthesized from comparative reactivity profiling studies utilizing DTNB assays[5].

Self-Validating Experimental Protocol: Intact Protein MS Screening

To identify novel scaffolds, such as those targeting the TEAD·YAP1 interaction[6], researchers screen chloroacetamide libraries using Intact Protein Liquid Chromatography-Mass Spectrometry (LC-MS).

As an application scientist, I mandate that every screening protocol be a self-validating system . False positives in covalent screening often arise from buffer artifacts or non-specific labeling of highly accessible lysines. The following protocol embeds causality and internal controls into every step.

Step-by-Step Methodology

1. Protein Preparation & Buffer Selection:

-

Action: Dilute the recombinant target protein (containing the target Cysteine) to 2–5 µM in a physiological buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl).

-

Causality: You must exclude nucleophilic reducing agents like DTT or

-mercaptoethanol. These contain free thiols that will rapidly react with the chloroacetamide library, quenching the electrophile. Instead, use 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine), which reduces disulfides without competing for the warhead.

2. Library Incubation:

-

Action: Add the chloroacetamide fragment to a final concentration of 50–100 µM (typically 1–2% DMSO final). Incubate at room temperature for 1 to 4 hours.

-

Causality: Time- and concentration-dependent studies are required to calculate the pseudo-first-order reaction rates (

)[6].

3. The Self-Validating Control Matrix:

-

Control A (Baseline): Protein + DMSO. Establishes the exact mass of the unmodified protein and verifies that the protein is not forming unwanted disulfide dimers.

-

Control B (Specificity): Cys-to-Ala Mutant Protein + Fragment. If the mass shift occurs in the wild-type but not in the mutant, you have validated that the SN2 alkylation is strictly localized to the target cysteine, ruling out promiscuous lysine/histidine reactivity.

4. LC-MS Analysis:

-

Action: Inject the samples onto a fast C4 or C8 reverse-phase column coupled to a High-Resolution Mass Spectrometer (e.g., Q-TOF). Deconvolute the raw multiply-charged envelope to zero-charge mass using software like MaxEnt1 or BioPharma Finder.

-

Action: Calculate the percent adduct formation:

. Hits are typically defined as fragments yielding >50% modification.

Workflow for chloroacetamide-based covalent fragment screening and hit optimization.

Advanced Target Validation: isoTOP-ABPP

Once a chloroacetamide fragment is validated biochemically, its proteome-wide selectivity must be assessed. The gold standard for this is isotopic Tandem Orthogonal Proteolysis–Activity-Based Protein Profiling (isoTOP-ABPP)[7].

In this workflow, live cells or lysates are treated with the chloroacetamide fragment. Subsequently, a highly reactive, alkyne-tagged iodoacetamide probe is added to label all remaining unreacted cysteines. By utilizing isotopically heavy/light cleavable linkers and quantitative proteomics, researchers can pinpoint exactly which cysteines across thousands of proteins were engaged by the fragment[7]. This chemoproteomic approach ensures that the elevated intrinsic reactivity of the chloroacetamide does not translate into unacceptable off-target toxicity before advancing the scaffold into lead optimization.

Conclusion

Chloroacetamide linkers are not just chemical stepping stones; they are highly calibrated tools that enable the discovery of novel binding pockets that would otherwise remain invisible to traditional screening. By utilizing their moderate SN2 reactivity to overcome the low non-covalent affinity of fragments, and rigorously validating hits through mutant controls and isoTOP-ABPP, drug discovery professionals can confidently build potent, selective covalent therapeutics.

References

-

"Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC", National Institutes of Health (NIH). Available at:[Link]

-

"Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening", Journal of the American Chemical Society (ACS). Available at:[Link]

-

"Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece", Frontiers. Available at:[Link]

-

"A road map for prioritizing warheads for cysteine targeting covalent inhibitors", Eötvös Loránd University (ELTE). Available at:[Link]

-

"Reactive-cysteine profiling for drug discovery - PMC", National Institutes of Health (NIH). Available at:[Link]

-

"Phenotypic screening of covalent compound libraries identifies chloromethyl ketone antibiotics and MiaA as a new target", bioRxiv. Available at:[Link]

-

"Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery", MDPI. Available at:[Link]

Sources

- 1. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery | MDPI [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pak.elte.hu [pak.elte.hu]

- 4. Frontiers | Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece [frontiersin.org]

- 5. biorxiv.org [biorxiv.org]

- 6. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Advanced Protocol for the Synthesis and Validation of Covalent PROTACs Utilizing Chloroacetamide Linkers

Introduction & Mechanistic Rationale

Targeted Protein Degradation (TPD) via Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in modern drug discovery, transitioning pharmacology from an "occupancy-driven" model to an "event-driven" model[1]. PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system (UPS) to induce the degradation of a protein of interest (POI)[2]. Recently, the integration of targeted covalent inhibitors (TCIs) with PROTAC technology has birthed covalent PROTACs , which form a covalent bond with specific residues on either the POI or the E3 ligase[3].

The

Covalent PROTAC-mediated targeted protein degradation pathway.

The Causality of Covalent Engagement

The choice between non-covalent, irreversible covalent, and reversible covalent PROTACs dictates the degradation kinetics. Traditional irreversible covalent PROTACs achieve high potency but may abrogate the sub-stoichiometric, catalytic nature of PROTACs, restricting them to single-turnover degradation[3][6]. To circumvent this, reversible covalent PROTACs have been developed. These molecules possess the high binding affinity and selectivity associated with covalent bonds but can dissociate after the POI is ubiquitinated, thereby regenerating the active PROTAC for subsequent catalytic cycles[5][7].

Experimental Design & Reagents

To establish a self-validating synthetic system, we utilize a stepwise coupling approach using a bifunctional linker, such as Chloroacetamido-C4-NHBoc. This prevents unwanted polymerization and allows for rigorous quality control at each intermediate stage.

Table 1: Key Reagents and Mechanistic Functions

| Reagent / Material | Function | Causality / Rationale |

| Chloroacetamido-C4-NHBoc | Bifunctional Linker | Provides a pre-installed electrophile and a protected amine for stepwise, controlled assembly[8]. |

| HATU / DIPEA | Coupling Reagents | Facilitates efficient amide bond formation without degrading the sensitive chloroacetamide warhead. |

| TFA / DCM (1:1) | Deprotection Cocktail | Cleaves the Boc group under acidic conditions, preserving the integrity of the chloroacetamide[8]. |

| Chloroacetyl Chloride | Warhead Installer | Used if synthesizing the linker from scratch; reacts rapidly with free primary amines to form the warhead. |

Step-by-Step Synthesis Protocol

As an application scientist, I emphasize that the synthesis of covalent PROTACs is not merely a sequence of coupling reactions, but a carefully orchestrated assembly of reactive modules. The chloroacetamide group is an electrophile and can react with unintended strong nucleophiles; therefore, nucleophilic solvents or excess basic reagents must be strictly avoided when the warhead is exposed[8].

Phase 1: Amide Coupling of the E3 Ligase Ligand

-

Preparation : Dissolve the E3 ligase ligand (containing a free carboxylic acid, 1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

-

Activation : Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to generate the active ester.

-

Coupling : Add Chloroacetamido-C4-NHBoc (1.1 eq). Stir for 2-4 hours at room temperature.

-

Self-Validation Checkpoint : Perform LC-MS analysis. Success is indicated by the appearance of the product mass and the depletion of the starting material. The isotopic pattern of chlorine (approx. 3:1 ratio for M and M+2) must be visible, confirming the warhead is intact.

Phase 2: Boc Deprotection

Causality: The Boc group is removed after the chloroacetamide end has been coupled to prevent unwanted side reactions of the deprotected amine[8].

-

Cleavage : Dissolve the purified intermediate in a 1:1 mixture of Trifluoroacetic Acid (TFA) and Dichloromethane (DCM). Stir at

for 1 hour. -

Evaporation : Remove the solvent under reduced pressure. Co-evaporate with toluene to remove residual TFA.

-

Self-Validation Checkpoint : LC-MS must show a mass shift of exactly

(loss of the Boc group) while retaining the chlorine isotopic signature.

Phase 3: Final Assembly (POI Ligand Coupling)

-

Coupling : React the deprotected intermediate (amine) with the POI ligand (carboxylic acid) using the HATU/DIPEA protocol described in Phase 1.

-

Purification : Purify the final PROTAC using preparative reverse-phase HPLC (Water/Acetonitrile with 0.1% Formic Acid).

-

Self-Validation Checkpoint : High-resolution mass spectrometry (HRMS) and

-NMR to confirm the presence of the

Stepwise synthesis and self-validation workflow for chloroacetamide PROTACs.

Biochemical Validation & Profiling

Once synthesized, the covalent PROTAC must be rigorously profiled to ensure it functions via the intended event-driven mechanism rather than simple occupancy-driven inhibition.

Assay 1: Intact Protein Mass Spectrometry (Target Engagement)

To confirm covalent adduct formation, incubate recombinant POI (

Assay 2: Cellular Degradation Profiling (Western Blot)

Treat target cells with a concentration gradient of the PROTAC (e.g.,

Table 2: Comparative Profiling of PROTAC Modalities

| Modality | Target Engagement | Catalytic Turnover | Typical | |

| Non-Covalent | Reversible | High | High | |

| Irreversible Covalent | Irreversible | Low (Single-turnover) | Moderate to High | |

| Reversible Covalent | Reversible Covalent | High | Very High |

Troubleshooting Unwanted Reactions

The primary side reaction of the chloroacetamide moiety is premature reaction with unintended nucleophiles during synthesis or assay preparation[8].

-

Problem : Low yield of the final PROTAC due to warhead degradation.

-

Solution 1 (Protection) : If your POI or E3 ligase ligand contains highly reactive nucleophiles (e.g., a free cysteine or histidine), protect these groups prior to coupling with the chloroacetamide linker[8].

-

Solution 2 (Optimization) : Perform the coupling reactions at lower temperatures (

) and for shorter durations to minimize off-target nucleophilic attack on the

References

-

7 - frontiersin.org 4.5 - acs.org 5.2 - portlandpress.com 6.1 - crownbio.com 7.10 - escholarship.org 8.6 - acs.org

Sources

- 1. blog.crownbio.com [blog.crownbio.com]

- 2. portlandpress.com [portlandpress.com]

- 3. Applications of Covalent Chemistry in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Reversible Covalent PROTACs: Novel and Efficient Targeted Degradation Strategy [frontiersin.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. escholarship.org [escholarship.org]

- 11. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]